molecular formula C11H11N5O2 B2903999 6-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1552163-01-5

6-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No. B2903999
CAS RN: 1552163-01-5
M. Wt: 245.242
InChI Key: NPZRYMKHNMIIIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of diketones with hydrazine to form a pyrazole ring. The carbonyl group could be introduced through a subsequent reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridazinone ring via a carbonyl group. The exact structure would depend on the specific positions of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of the pyrazole and pyridazinone rings, as well as the carbonyl group. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyridazinone rings, as well as the carbonyl group. These groups could affect the compound’s polarity, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could focus on exploring its potential uses in various fields, such as pharmaceuticals, due to the biological activity exhibited by many pyrazole derivatives .

properties

IUPAC Name

6-(1H-pyrazole-5-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c17-10-5-7-6-16(4-2-8(7)14-15-10)11(18)9-1-3-12-13-9/h1,3,5H,2,4,6H2,(H,12,13)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRYMKHNMIIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)NN=C21)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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